1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the chlorination of the propanone moiety under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The presence of the chloropropanone moiety allows for addition reactions with nucleophiles.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromomethyl and trifluoromethylthio groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The chloropropanone moiety can also participate in various chemical reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but lacks the chloropropanone moiety.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropan-2-ol: Contains a hydroxyl group instead of the ketone.
1-(2-(Bromomethyl)-3-(trifluoromethylthio)phenyl)-3-chloropropane: Lacks the carbonyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9BrClF3OS |
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Molecular Weight |
361.61 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-3-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9BrClF3OS/c12-5-9-7(4-8(17)6-13)2-1-3-10(9)18-11(14,15)16/h1-3H,4-6H2 |
InChI Key |
ASIYJCLKMMWOIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)CBr)CC(=O)CCl |
Origin of Product |
United States |
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